molecular formula C13H9F3N4 B1662939 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 66548-69-4

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1662939
CAS RN: 66548-69-4
M. Wt: 278.23 g/mol
InChI Key: GUOQUXNJZHGPQF-UHFFFAOYSA-N
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Description

CL 218872 is a sedative and hypnotic drug used in scientific research. It has similar effects to sedative-hypnotic benzodiazepine drugs such as triazolam, but is structurally distinct and is classified as a nonbenzodiazepine hypnotic. CL 218872 is a gamma-aminobutyric acid A (GABA A) partial agonist which is selective for the alpha1 subtype .

Scientific Research Applications

CL 218872 is primarily used in scientific research due to its sedative, hypnotic, anxiolytic, anticonvulsant, and amnestic properties. It is a GABA A partial agonist selective for the alpha1 subtype, making it useful in studies related to the central nervous system. Its applications include:

In Vivo

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential applications in in vivo studies. It has been used to study the effects of inflammation on the cardiovascular system, as well as its effects on the immune system. It has also been used to study the effects of oxidative stress on the liver and kidney.

In Vitro

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential applications in in vitro studies. It has been used to study the effects of oxidative stress on cells, as well as its effects on cell metabolism. It has also been used to study the effects of inflammation on cells, as well as its effects on cell signaling pathways.

Mechanism of Action

CL 218872 acts as a partial agonist at the GABA A receptor, specifically targeting the alpha1 subtype. This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects. The compound binds selectively to alpha1 subunit-containing GABA A receptors, with lower affinity for receptors containing alpha2 or alpha3 subunits .

Biological Activity

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential biological activities. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic activities. It has also been shown to have anti-cancer and anti-viral activities.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the expression of NF-kB and increase the expression of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine for lab experiments include its low cost, ease of synthesis, and its wide range of biological activities. The limitations of using this compound for lab experiments include its lack of solubility in water and its instability in acidic conditions.

Future Directions

For the study of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine include further investigation into its mechanism of action, its potential effects on other diseases, and its potential applications in drug development. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound is needed in order to better understand its effects in the body. Furthermore, further research into the synthesis of this compound and its derivatives is needed in order to improve its solubility and stability. Finally, further research into the use of this compound for lab experiments is needed in order to better understand its advantages and limitations.

Biochemical Analysis

Biochemical Properties

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine acts as a selective agonist at the BZ I benzodiazepine receptor . This receptor is part of the gamma-aminobutyric acid (GABA)A receptor complex, which plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the frequency of chloride channel opening. This interaction results in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .

Cellular Effects

The cellular effects of this compound are primarily observed in neurons where it modulates GABAergic signaling . By enhancing GABAergic inhibition, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The increased inhibitory tone can lead to reduced neuronal excitability, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the benzodiazepine site on the GABA(A) receptor . This binding enhances the receptor’s response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s selective agonist activity at the BZ I receptor subtype is particularly significant, as this subtype is associated with anxiolytic and anticonvulsant effects without the sedative properties typically seen with non-selective benzodiazepine receptor agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound is stable under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of GABAergic signaling observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits anxiolytic and anticonvulsant effects without significant sedation . At higher doses, the compound can induce sedation and motor impairment, indicating a threshold effect . Toxicity studies have shown that extremely high doses can lead to adverse effects, including respiratory depression and lethality .

Metabolic Pathways

This compound is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolites are then excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Binding proteins and transporters play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with the GABA(A) receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

The synthesis of CL 218872 involves several steps:

    Reaction of 3-trifluoromethylbenzaldehyde with morpholine and potassium cyanide: This reaction, catalyzed by p-toluenesulfonic acid in refluxing tetrahydrofuran (THF), produces alpha-(3-trifluoromethylphenyl)-4-morpholineacetonitrile.

    Condensation with ethyl acrylate: Using potassium hydroxide (KOH) in THF, this step yields gamma-cyano-gamma-(3-trifluoromethylphenyl)-4-morpholinebutyric acid ethyl ester.

    Cyclization with hydrazine: Refluxing ethanol is used to cyclize the ester, forming 4,5-dihydro-6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

    Dehydrogenation: Treatment with bromine in hot acetic acid dehydrogenates the compound to 6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

    Reaction with phosphorus oxychloride: At 100°C, this reaction produces 3-chloro-6-(3-trifluoromethylphenyl)pyridazine.

    Final cyclization: The final product, CL 218872, is obtained by cyclizing with acetylhydrazine in refluxing n-butanol.

Chemical Reactions Analysis

CL 218872 undergoes various types of chemical reactions:

Comparison with Similar Compounds

CL 218872 is structurally distinct from benzodiazepines but shares similar pharmacological effects. It is comparable to compounds like triazolam and zolpidem:

CL 218872’s selectivity for the alpha1 subtype of GABA A receptors distinguishes it from these compounds, offering a unique profile for research purposes.

properties

IUPAC Name

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQUXNJZHGPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216728
Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
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Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66548-69-4
Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
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Record name CL 218872
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Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
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Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
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Record name CL-218872
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Synthesis routes and methods

Procedure details

A 6.0 g. portion of 3-chloro-6-(α,α,α-trifluoro-m-tolyl)pyridazine (prepared as in Example 10), 3.44 g. of acetylhydrazine and 75 ml. of n-butyl alcohol is refluxed for 48 hours. The solvent is removed under vacuum and the residue dissolved in ethyl alcohol and treated with activated carbon. The filtrate is concentrated, chilled and filtered to give an orange solid. Recrystallization from methyl alcohol affords the product of the example as crystals, m.p. 193°-194° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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